Thiophene, 2-[(2-propenyloxy)methyl]-
Description
Thiophene derivatives are widely studied for their structural versatility and applications in pharmaceuticals, materials science, and organic electronics. The compound Thiophene, 2-[(2-propenyloxy)methyl]- (molecular formula: C₈H₁₀OS, molecular weight: 154.23 g/mol) features a thiophene core substituted at the 2-position with a (2-propenyloxy)methyl group.
Properties
CAS No. |
79708-31-9 |
|---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)thiophene |
InChI |
InChI=1S/C8H10OS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6H,1,5,7H2 |
InChI Key |
YRZGIPFLJGLYMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves various condensation reactions. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods used to prepare thiophene derivatives . These reactions typically involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
On an industrial scale, thiophene derivatives can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur . This method is efficient and yields high quantities of the desired product.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-[(2-propenyloxy)methyl]- can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
Thiophene, 2-[(2-propenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of thiophene, 2-[(2-propenyloxy)methyl]- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, and amines enhances their ability to interact with these enzymes and exert their biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares Thiophene, 2-[(2-propenyloxy)methyl]- with structurally related thiophene derivatives, emphasizing substituent effects on properties and bioactivity:
Key Findings
- Antiproliferative Potential: The oxygen atom in the propenyloxy group of Thiophene, 2-[(2-propenyloxy)methyl]- may facilitate hydrogen bonding with tumor proteins, a feature critical in analogs like 2-substituted thiophenes with antiproliferative activity . In contrast, sulfur-containing analogs (e.g., Thiophene, 2-[[(4-methylphenyl)thio]methyl]-) exhibit greater hydrophobicity, which may limit solubility but enhance membrane permeability .
- Antibacterial Activity : Chlorinated derivatives like 3a demonstrate higher reactivity due to the electron-withdrawing chloro group, enabling covalent interactions with bacterial targets . The propenyloxy group’s ether linkage may offer similar reactivity but with reduced electrophilicity.
- Physical Properties : Compared to 2-methylthiophene (boiling point: 0.674°C), the propenyloxy substituent likely increases the boiling point and polarity due to the ether functional group . However, its exact physical data require experimental validation.
- Synthetic Accessibility: Propenyloxy-linked thiophenes may be synthesized via nucleophilic substitution or palladium-catalyzed coupling, as seen in Stille couplings for 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
